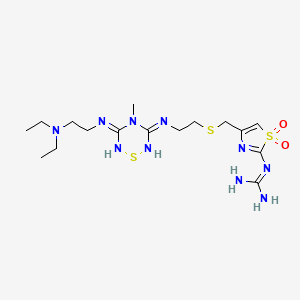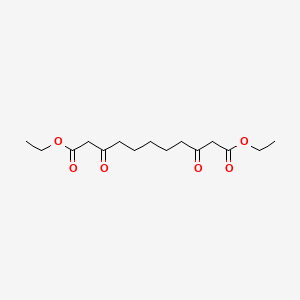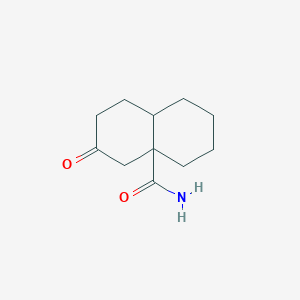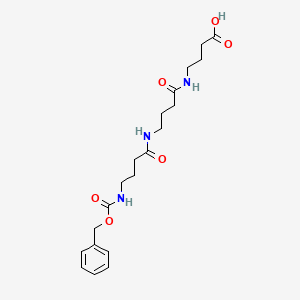![molecular formula C5H11BOS2 B14368441 2-[(Propan-2-yl)oxy]-1,3,2-dithiaborolane CAS No. 90100-95-1](/img/structure/B14368441.png)
2-[(Propan-2-yl)oxy]-1,3,2-dithiaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Propan-2-yl)oxy]-1,3,2-dithiaborolane is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a boron atom bonded to two sulfur atoms and an oxygen atom, with an isopropyl group attached to the oxygen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Propan-2-yl)oxy]-1,3,2-dithiaborolane typically involves the reaction of boron trichloride with thiols and alcohols under controlled conditions. One common method is the reaction of boron trichloride with isopropyl alcohol and a thiol, such as ethanethiol, in the presence of a base like triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-[(Propan-2-yl)oxy]-1,3,2-dithiaborolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: It can be reduced to form borohydrides.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions include boronic acids, boronates, and substituted dithiaborolanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(Propan-2-yl)oxy]-1,3,2-dithiaborolane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.
Industry: It is used in the production of advanced materials, such as boron-containing polymers and ceramics.
Mechanism of Action
The mechanism of action of 2-[(Propan-2-yl)oxy]-1,3,2-dithiaborolane involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with electron-rich species, facilitating reactions such as cross-coupling and catalysis. The molecular targets and pathways involved depend on the specific application and the nature of the substrates it interacts with.
Comparison with Similar Compounds
Similar Compounds
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 1-[(1-Propoxypropan-2-yl)oxy]propan-2-yl acetate
Uniqueness
2-[(Propan-2-yl)oxy]-1,3,2-dithiaborolane is unique due to the presence of both sulfur and oxygen atoms bonded to the boron atom, which imparts distinct chemical properties compared to other boron compounds. This unique structure allows it to participate in a wider range of chemical reactions and enhances its utility in various applications.
Properties
CAS No. |
90100-95-1 |
|---|---|
Molecular Formula |
C5H11BOS2 |
Molecular Weight |
162.1 g/mol |
IUPAC Name |
2-propan-2-yloxy-1,3,2-dithiaborolane |
InChI |
InChI=1S/C5H11BOS2/c1-5(2)7-6-8-3-4-9-6/h5H,3-4H2,1-2H3 |
InChI Key |
VQZJTDXORBFPCH-UHFFFAOYSA-N |
Canonical SMILES |
B1(SCCS1)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{5-[Bis(2-chloroethyl)amino]-1H-indol-3-yl}acetic acid](/img/structure/B14368369.png)

![4-[(2-Phenylethyl)amino]butanamide](/img/structure/B14368389.png)

![2,2,3-Trimethyl-3-[(methylsulfanyl)methyl]butanedinitrile](/img/structure/B14368409.png)

![2,4-diphenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride](/img/structure/B14368420.png)



![2,2'-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14368449.png)
![N-(4-Fluorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14368457.png)
